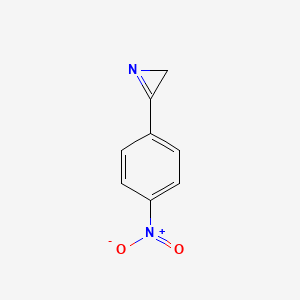![molecular formula C10H12N2 B15072003 2-Isopropylimidazo[1,2-a]pyridine CAS No. 503172-48-3](/img/structure/B15072003.png)
2-Isopropylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system containing both imidazole and pyridine rings, which contributes to its versatility in various chemical reactions and biological interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with isopropyl-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often catalyzed by Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, other halogenating agents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-Isopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Isopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: The parent compound with a similar structure but without the isopropyl group.
2-Methylimidazo[1,2-a]pyridine: A closely related compound with a methyl group instead of an isopropyl group.
2-Ethylimidazo[1,2-a]pyridine: Another similar compound with an ethyl group.
Uniqueness: 2-Isopropylimidazo[1,2-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
503172-48-3 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-12-6-4-3-5-10(12)11-9/h3-8H,1-2H3 |
InChI-Schlüssel |
CTVRFJSJXPCPFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[b]indole](/img/structure/B15071945.png)


![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)







